[1-(2-Methoxyphenyl)ethyl](propyl)amine
Overview
Description
1-(2-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
1-(2-Methoxyphenyl)ethylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . The primary targets of amines are typically receptors or enzymes in the body that have a binding site for the specific amine.
Mode of Action
The nitrogen atom in the amine has a lone pair of electrons, which can form a bond with a receptor or enzyme, leading to a change in the receptor’s or enzyme’s activity .
Biochemical Pathways
Amines can participate in a wide range of biochemical reactions, including those involving enzymes and receptors . They can act as neurotransmitters, influence mood and emotion, and play a role in many other physiological and pathological processes .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds . They can be metabolized by various enzymes, including monoamine oxidase , and excreted in the urine .
Result of Action
Amines can have a wide range of effects depending on their specific structure and the receptors or enzymes they interact with . These effects can include changes in cell signaling, neurotransmission, and other physiological processes .
Action Environment
The action of 1-(2-Methoxyphenyl)ethylamine can be influenced by various environmental factors. These can include the pH of the environment, which can affect the protonation state of the amine, and thus its ability to bind to targets . Other factors can include the presence of other molecules that can interact with the amine, and physiological factors such as temperature and blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and under hydrogenation conditions .
Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethylamine may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methoxyphenyl)ethylamine can undergo oxidation reactions to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or .
Reducing agents: such as or .
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
- Various substituted derivatives from nucleophilic substitution .
Ketones: and from oxidation.
Secondary amines: and from reduction.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in catalytic reactions and cross-coupling reactions .
Biology:
- Investigated for its potential biological activity and pharmacological properties .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in the development of pharmaceutical agents .
- Evaluated for its therapeutic effects in various medical conditions .
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in the manufacturing of fine chemicals and intermediates .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)ethylamine
- 1-(2-Methoxyphenyl)ethylamine
- 1-(2-Methoxyphenyl)ethylamine
Uniqueness:
- 1-(2-Methoxyphenyl)ethylamine has a unique propyl group that imparts specific chemical properties and reactivity .
- The presence of the methoxyphenyl group enhances its stability and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of 1-(2-Methoxyphenyl)ethylamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOYYFCEHNZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017031-66-1 | |
Record name | [1-(2-methoxyphenyl)ethyl](propyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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